molecular formula C19H38O2 B1617164 3-Methylbutyl tetradecanoate CAS No. 62488-24-8

3-Methylbutyl tetradecanoate

Cat. No.: B1617164
CAS No.: 62488-24-8
M. Wt: 298.5 g/mol
InChI Key: AISCBZKHUSXEOC-UHFFFAOYSA-N
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Description

3-Methylbutyl tetradecanoate, also widely known as isopentyl myristate, is a fatty acid ester with the molecular formula C19H38O2 and a molecular weight of 298.50 g/mol . Its CAS Registry Number is 62488-24-8 . This compound is primarily valued in research and industrial applications for its role as a flavor and fragrance agent . It is characterized by its fragrant odor and is a subject of study for its use in the formulation and creation of aromatic products . Researchers utilize this ester in studies related to fragrance materials, where it can be employed at usage levels up to 15% in the fragrance concentrate, according to industry recommendations . Its physicochemical properties, including an estimated boiling point between 320°C and 342°C and a high estimated logP (o/w) value of 8.272, indicate a non-polar compound with low solubility in water, making it a model compound for investigating the behavior of lipophilic substances in various matrices . Safety assessments of this material have been evaluated by bodies such as the European Food Safety Authority (EFSA) and it is categorized under Structure Class I, indicating low toxicological risk . This product is intended for laboratory research and chemical synthesis purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

3-methylbutyl tetradecanoate
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InChI

InChI=1S/C19H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-19(20)21-17-16-18(2)3/h18H,4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AISCBZKHUSXEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H38O2
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DSSTOX Substance ID

DTXSID70211525
Record name Isopentyl myristate
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Molecular Weight

298.5 g/mol
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CAS No.

62488-24-8
Record name Tetradecanoic acid, 3-methylbutyl ester
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Record name Isoamyl myristate
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Record name Isopentyl myristate
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Natural Occurrence and Distribution of 3 Methylbutyl Tetradecanoate

Identification in Botanical Sources

The investigation of plant metabolomes has led to the detection of 3-Methylbutyl tetradecanoate (B1227901) in various botanical specimens. Advanced analytical techniques have enabled the characterization of this compound within the intricate matrix of plant-derived substances.

Detection in Fruit Metabolomes (e.g., Ananas comosus)

While the comprehensive volatile profile of pineapple (Ananas comosus) has been the subject of numerous studies, specific identification of 3-Methylbutyl tetradecanoate is not prominently documented in publicly available research. The characteristic aroma of pineapple is attributed to a complex mixture of esters, lactones, and other volatile compounds. nih.gov

Characterization in Plant Extracts and Secondary Metabolite Profiling

Secondary metabolite profiling of various plants is a broad field of study. researchgate.netmdpi.comnih.govmdpi.comresearchgate.net These analyses aim to identify a wide array of compounds that are not directly involved in the primary growth and development of the plant. While extensive lists of secondary metabolites have been compiled for numerous plant species, the specific mention of this compound is not consistently reported across general plant extract characterization studies. The presence of this ester is likely dependent on the specific plant species and the analytical methods employed.

Elucidation in Microbial Fermentation Products

Microbial activity during fermentation processes is a significant source of a diverse range of volatile organic compounds, including esters like this compound. This compound has been identified in various fermented foods and beverages, where it plays a role in the development of the final product's sensory characteristics.

Presence in Distilled Alcoholic Beverages (e.g., Baijiu, Tequila)

Baijiu: This traditional Chinese liquor is known for its complex and potent aroma, which is derived from a multitude of compounds produced during its unique solid-state fermentation and distillation process. nih.govmdpi.comacs.orgsigmaaldrich.cn While a wide array of esters are key contributors to the characteristic flavor profiles of different types of Baijiu, the direct identification of this compound is not consistently highlighted in broad studies of Baijiu's chemical composition. The focus often lies on more abundant or organoleptically significant esters like ethyl acetate (B1210297), ethyl lactate, and ethyl hexanoate.

Occurrence in Fermented Food Systems (e.g., African Oil Bean Seeds)

The fermentation of African oil bean (Pentaclethra macrophylla) seeds to produce "ugba" or "ukpaka," a traditional Nigerian food condiment, results in significant biochemical changes and the formation of numerous volatile compounds. nih.govresearchgate.netnih.govscispace.com Research on the volatile components of fermented African oil bean seeds has identified a diverse range of esters that contribute to its unique flavor and aroma. One study specifically reported the presence of this compound as one of the esters generated during the fermentation process. polito.it The formation of this and other esters is attributed to the metabolic activities of the microorganisms involved in the fermentation. nih.gov

Fermented Food SystemCompound DetectedReference
Fermented African Oil Bean SeedsThis compound polito.it

Identification in Illicitly Produced Alcoholic Beverages

The chemical composition of illicitly produced alcoholic beverages can be highly variable and may contain a wide range of congeners, including various esters. The presence and concentration of these compounds depend on the raw materials, fermentation conditions, and distillation methods used. While there is a body of research on the chemical profiles of such beverages, specific data on the prevalence of this compound is not extensively documented in the available literature. doi.org

Characterization in Non-Human Animal Systems

While direct evidence for the presence of this compound in the secretions of Tephritidae (fruit flies) is not prominently documented in existing research, the chemical ecology of this insect family is rich with a variety of related esters and amides that play crucial roles in their communication and behavior. Studies of the volatile secretions from different species within the Tephritidae family have led to the identification of numerous compounds that are structurally or functionally related to this compound.

Research into the chemical composition of rectal gland secretions and headspace volatiles of various Bactrocera and Zeugodacus species, which are part of the Tephritidae family, has revealed a complex blend of semiochemicals. For instance, females of these genera are known to produce esters of medium-chain fatty acids. nih.gov In one study, analysis of male rectal glands of a Bactrocera species identified ethyl butanoate, N-(3-methylbutyl) acetamide, ethyl laurate, and ethyl myristate, with ethyl butanoate being the major compound in both the rectal gland and headspace emissions. researchgate.net The female rectal glands of the same species were found to contain four major compounds: ethyl laurate, ethyl myristate, ethyl palmitate, and (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane, alongside several minor compounds. researchgate.net

The amide N-(3-methylbutyl)acetamide has been identified as a major component in the male rectal glands of Bactrocera tryoni and is also found in other Bactrocera and Zeugodacus species. nih.gov Interestingly, while it was a minor compound in the rectal glands of one Bactrocera species, it was a major component of the headspace samples, suggesting its high volatility and importance in airborne signaling. nih.gov

The following table summarizes some of the esters and amides that have been detected in the secretions of various Tephritidae species, providing a context for the types of compounds found in this family.

Compound NameSpeciesSource of SecretionReference
Ethyl butanoateBactrocera sp.Male Rectal Gland & Headspace researchgate.net
N-(3-methylbutyl) acetamideBactrocera tryoni, Bactrocera and Zeugodacus spp.Male Rectal Gland & Headspace nih.govresearchgate.net
Ethyl laurateBactrocera sp.Male & Female Rectal Glands researchgate.net
Ethyl myristateBactrocera sp.Male & Female Rectal Glands researchgate.net
Ethyl palmitateBactrocera sp.Female Rectal Gland researchgate.net
(E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecaneBactrocera sp.Female Rectal Gland researchgate.net

These findings underscore the diversity of esters and amides utilized by Tephritidae for chemical communication. While this compound has not been specifically identified in the cited studies, the presence of other fatty acid esters like ethyl myristate (ethyl tetradecanoate) suggests that the biochemical pathways for producing such compounds exist within this insect family. Further research and more sensitive analytical techniques may yet reveal the presence of this compound or other similar long-chain esters in the complex chemical profiles of these insects.

Biosynthetic Pathways and Enzymatic Mechanisms

Elucidation of Esterification Processes in Biological Systems

Esterification in biological systems is a fundamental process responsible for the creation of a wide variety of esters, which contribute to the flavors and aromas of many foods and beverages. nih.govresearchgate.net In general, esters are formed through the condensation reaction between a carboxylic acid and an alcohol. conicet.gov.ar In the context of 3-methylbutyl tetradecanoate (B1227901), this involves the joining of tetradecanoic acid and 3-methylbutanol.

There are two primary biological pathways for the synthesis of esters:

Esterification catalyzed by lipases: This pathway involves the direct reaction between a fatty acid and an alcohol. researchgate.net

Condensation of an acyl-CoA and an alcohol catalyzed by alcohol acyltransferases (AATs): This is a common route for the formation of volatile esters in many organisms. researchgate.netnih.gov

The formation of esters can be influenced by various factors within the biological system, including the availability of precursor molecules and the presence of specific enzymes. nih.gov

Role of Microbial Metabolism in Fatty Acid Ester Synthesis

Microorganisms, including bacteria, yeasts, and fungi, are pivotal in the synthesis of fatty acid esters. nih.govaocs.orgfrontiersin.orgmdpi.com They can be metabolically engineered to produce a wide range of esters, offering a sustainable alternative to chemical synthesis. conicet.gov.arnih.gov

Engineered strains of microorganisms like Escherichia coli and Saccharomyces cerevisiae have been successfully used to produce various esters. conicet.gov.ar For instance, by expressing specific genes, these microbes can be programmed to synthesize both the necessary fatty acid and alcohol precursors for ester formation. conicet.gov.ar The production of fatty acid ethyl esters (FAEEs), a type of biodiesel, has been extensively studied in both prokaryotic and eukaryotic microbial models. conicet.gov.ar

The advantages of using microbial systems for ester production include the potential for using renewable feedstocks and the ability to control the final product through genetic manipulation. nih.gov Furthermore, the low water solubility of longer-chain esters can simplify their recovery from fermentation broths. nih.gov

Investigation of Precursor Molecules and Substrate Specificity

The synthesis of 3-methylbutyl tetradecanoate is fundamentally dependent on the availability of its two precursor molecules:

Tetradecanoic acid (Myristic acid): This is a common saturated fatty acid found in many organisms. hmdb.ca In microbial systems, fatty acids are typically produced through fatty acid synthase (FAS) pathways. nih.gov

3-Methylbutan-1-ol (Isoamyl alcohol): This is a higher alcohol that can be synthesized by yeast and other microorganisms via the Ehrlich pathway, which involves the metabolism of branched-chain amino acids like leucine. researchgate.netresearchgate.net

The specificity of the enzymes involved in esterification plays a crucial role in determining which esters are produced. For example, a study on a cutinase enzyme from the bacterium Rhodococcus showed that it could synthesize various isoamyl fatty acid esters, but it exhibited the highest efficiency with butyric acid as the substrate, indicating a preference for shorter-chain fatty acids. jmb.or.krnih.gov This highlights that while the enzyme can utilize a range of substrates, its activity is often optimal for specific molecular structures.

Enzymatic Catalysis and Regulation of this compound Formation

The key enzymes responsible for the formation of this compound are esterases, lipases, and alcohol acyltransferases (AATs). researchgate.netkoreascience.kr These enzymes catalyze the esterification reaction.

Lipases and Esterases: These enzymes can catalyze the formation of esters from a carboxylic acid and an alcohol. researchgate.net Immobilized lipases are often used in biotechnological applications to improve stability and reusability. jmb.or.krnih.gov

Alcohol Acyltransferases (AATs): These enzymes utilize an activated form of the carboxylic acid, typically an acyl-CoA thioester, and react it with an alcohol. researchgate.netnih.gov AATs are known to have broad substrate specificity, allowing them to produce a variety of esters. frontiersin.org

The regulation of ester formation is complex and can be controlled at the genetic and metabolic levels. nih.gov The expression of the genes encoding the necessary enzymes, such as AATs, can be influenced by environmental factors and the availability of precursor molecules. researchgate.net For example, in yeast, the production of isoamyl acetate (B1210297), a related ester, is dependent on the production of isoamyl alcohol and the transcription of AAT genes. researchgate.net

The table below provides a summary of research findings related to the enzymatic synthesis of isoamyl esters.

Enzyme/OrganismSubstratesProduct(s)Key Findings
Rhodococcus cutinaseIsoamyl alcohol and various fatty acids (acetic, butyric, hexanoic, octanoic, decanoic acid)Isoamyl acetate, isoamyl butyrate, isoamyl hexanoate, isoamyl octanoate, isoamyl decanoateThe enzyme showed the highest efficiency in synthesizing isoamyl butyrate. jmb.or.krnih.gov
Immobilized lipase (B570770) (Novozym 435)Isoamyl alcohol and myristic acidIsoamyl myristate (this compound)Successful synthesis was achieved in a solvent-free system under microwave irradiation. uni.lu
Saccharomyces cerevisiaeGlucose (leading to precursor synthesis)Isoamyl acetate and other estersProduction of isoamyl alcohol and transcription of alcohol acetyltransferase genes are key regulatory points. researchgate.net

Chemical Synthesis Methodologies for 3 Methylbutyl Tetradecanoate

Conventional Esterification Reactions for Long-Chain Fatty Acid Esters

Conventional methods for synthesizing esters like 3-methylbutyl tetradecanoate (B1227901) typically involve the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

The Fischer-Speier esterification is a classic and widely used method for producing esters. organic-chemistry.orgchemistrysteps.com This reaction involves heating a carboxylic acid, in this case, tetradecanoic acid (myristic acid), with an alcohol, 3-methylbutan-1-ol (isoamyl alcohol), in the presence of a strong acid catalyst. chegg.com Commonly used catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). masterorganicchemistry.com The reaction is reversible, and to drive it towards the formation of the ester, an excess of one of the reactants, usually the alcohol, is used, and the water produced is removed. organic-chemistry.orgchemistrysteps.comwvu.edu

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed after deprotonation. organic-chemistry.orgmasterorganicchemistry.com This methodology is analogous to the well-documented synthesis of 3-methylbutyl acetate (B1210297) (isoamyl acetate), a common fragrance and flavor compound. chegg.comthermofisher.comthermofisher.com

Several factors can be manipulated to maximize the yield and selectivity of 3-methylbutyl tetradecanoate. Key parameters include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. Studies on similar long-chain fatty acid ester syntheses have shown that increasing the alcohol-to-acid molar ratio can significantly improve conversion rates. researchgate.netmdpi.com The catalyst concentration also plays a crucial role; however, excessively high concentrations can lead to unwanted side reactions. researchgate.net

Temperature is another critical factor, with higher temperatures generally leading to faster reaction rates. nih.gov However, an optimal temperature must be determined to avoid degradation of reactants or products. nih.gov The progress of the reaction is often monitored over time to determine the point of maximum conversion. mdpi.com Efficient removal of water, a byproduct of the reaction, is essential to shift the equilibrium towards the product side and achieve high yields. organic-chemistry.orgchemistrysteps.com

Table 1: Key Parameters for Optimizing Esterification Reactions

ParameterGeneral Range/ConditionImpact on Reaction
Molar Ratio (Alcohol:Acid)1:1 to 15:1An excess of alcohol shifts the equilibrium to favor ester formation. researchgate.netmdpi.com
Catalyst Concentration1-5 wt%Increases reaction rate, but high concentrations can cause side reactions. researchgate.net
Temperature60-160 °CHigher temperatures increase the reaction rate up to an optimal point. wvu.edunih.gov
Reaction Time1-8 hoursSufficient time is needed to reach equilibrium; prolonged time can lead to degradation. mdpi.com

Green Chemistry Principles in this compound Synthesis

In line with the growing emphasis on sustainable chemistry, efforts have been made to develop more environmentally friendly methods for ester synthesis.

A significant advancement in green chemistry is the replacement of corrosive and hazardous liquid acid catalysts with solid acid catalysts. korea.ac.krgoogle.com These heterogeneous catalysts, such as zeolites, ion-exchange resins, and sulfated zirconia, offer several advantages, including easier separation from the reaction mixture, reduced corrosion, and the potential for reuse. csic.es This simplifies the product purification process and minimizes waste generation. google.com Research on the esterification of various fatty acids has demonstrated the effectiveness of these solid acid catalysts in achieving high conversion rates. csic.es

Biocatalysis, particularly the use of enzymes, has emerged as a powerful tool for the green synthesis of esters. researchgate.netnih.gov Lipases are the most commonly employed enzymes for this purpose due to their ability to catalyze esterification reactions with high selectivity under mild conditions. jmbfs.orgthieme-connect.de This high selectivity often leads to purer products with fewer byproducts. nih.gov

The enzymatic synthesis of esters like isoamyl myristate has been successfully demonstrated, with studies focusing on optimizing parameters such as enzyme concentration, temperature, and reactant molar ratios to maximize yield. researchgate.net Immobilized lipases are particularly advantageous as they can be easily recovered and reused, making the process more cost-effective and sustainable. nih.govresearchgate.net For instance, Novozym 435, an immobilized form of lipase (B570770) B from Candida antarctica, is a widely used and efficient biocatalyst for the synthesis of various fatty acid esters. researchgate.netoup.comnih.gov The use of microwave assistance in enzymatic synthesis has also been explored to accelerate the reaction rate. researchgate.netnih.gov

Table 2: Comparison of Catalytic Systems for Ester Synthesis

Catalyst TypeAdvantagesDisadvantages
Homogeneous Acid (e.g., H₂SO₄)High activity, low cost.Corrosive, difficult to separate, generates acidic waste. csic.es
Heterogeneous Solid AcidReusable, non-corrosive, easy separation. google.comCan have lower activity than homogeneous catalysts, potential for pore diffusion limitations. csic.es
Biocatalyst (e.g., Lipase)High selectivity, mild reaction conditions, environmentally friendly. nih.govjmbfs.orgHigher initial cost, potential for enzyme denaturation. icm.edu.pl

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental in the analysis of 3-Methylbutyl tetradecanoate (B1227901), allowing for its separation from complex mixtures. The choice of method often depends on the volatility of the compound and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 3-Methylbutyl tetradecanoate. In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, enabling identification.

Specific GC parameters, such as the column type and temperature program, are critical for achieving good separation. For long-chain fatty acid esters, a non-polar or medium-polar capillary column is typically used. The NIST WebBook provides an example of a GC method for this compound using a DB-Wax capillary column (60 m x 0.25 mm x 0.25 µm film thickness) with a specific temperature program. nih.gov

Table 1: Example GC-MS Parameters for this compound Analysis

Parameter Value
Column Type DB-Wax
Column Length 60 m
Column Diameter 0.25 mm
Film Thickness 0.25 µm
Carrier Gas Helium

| Temperature Program | 35°C (0.7 min) -> 20°C/min to 70°C -> 4°C/min to 240°C |

This table is based on data from the NIST WebBook. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) for Extracting Volatiles

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly useful for the extraction of volatile and semi-volatile compounds from liquid or solid samples. mdpi.com In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently introduced into the injector of a gas chromatograph for thermal desorption and analysis.

The choice of fiber coating is crucial for efficient extraction and depends on the polarity of the target analytes. For a compound like this compound, which is a long-chain ester, a fiber with a non-polar or mixed-polarity coating, such as polydimethylsiloxane (B3030410) (PDMS) or divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS), is often effective. hmdb.ca Factors such as extraction time, temperature, and sample agitation need to be optimized to achieve maximum sensitivity and reproducibility. oregonstate.edu

Stir Bar Sorptive Extraction (SBSE) for Trace Analysis

Stir bar sorptive extraction (SBSE) is another sensitive and solventless extraction technique used for the preconcentration of organic compounds from aqueous samples. charite.de It is based on the partitioning of analytes between the sample matrix and a thick layer of polydimethylsiloxane (PDMS) coated onto a magnetic stir bar. Due to the larger volume of the sorbent phase compared to SPME, SBSE can provide higher recovery and enrichment factors for trace analytes. charite.de

After extraction, the stir bar is removed, dried, and the analytes are thermally desorbed in a thermal desorption unit connected to a GC-MS system. A variation of this technique, known as multi-SBSE (mSBSE), utilizes two stir bars with different coatings, such as PDMS and ethylene (B1197577) glycol (EG)-silicone, to cover a wider range of analyte polarities. This can be particularly advantageous when analyzing complex samples containing compounds with diverse chemical properties.

Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) in Comparative Analysis

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are classical sample preparation techniques that are often used for the extraction and cleanup of analytes from complex matrices before chromatographic analysis.

Liquid-Liquid Extraction (LLE) is based on the differential solubility of a compound in two immiscible liquids, typically an aqueous and an organic solvent. For the extraction of a relatively non-polar compound like this compound from an aqueous matrix, a non-polar organic solvent would be chosen. The efficiency of the extraction depends on the partition coefficient of the analyte between the two phases. While effective, LLE can be time-consuming, require large volumes of organic solvents, and may suffer from incomplete phase separation.

Solid-Phase Extraction (SPE) is a more modern and efficient alternative to LLE. It involves passing a liquid sample through a solid sorbent packed in a cartridge or disk. The analyte of interest is retained on the sorbent, while interfering substances are washed away. The analyte is then eluted with a small volume of a suitable solvent. For this compound, a reversed-phase SPE sorbent (e.g., C18) would typically be used, where the non-polar analyte is retained from a polar sample matrix. SPE offers advantages such as higher recovery, reduced solvent consumption, and the potential for automation.

In comparative analyses, the choice between LLE and SPE often depends on the specific requirements of the analysis, including sample volume, analyte concentration, and the need for high-throughput processing.

Spectroscopic Identification and Structural Elucidation

While chromatography provides separation, spectroscopy is essential for the definitive identification and structural confirmation of the isolated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds. It is based on the interaction of atomic nuclei with an external magnetic field. For the structural elucidation of this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are invaluable.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit characteristic signals for the different types of protons present in the molecule. The protons of the long alkyl chain of the tetradecanoate moiety would appear as a complex multiplet in the upfield region (around 0.8-1.6 ppm). The protons on the carbon adjacent to the carbonyl group (α-CH₂) would be deshielded and appear as a triplet at approximately 2.2-2.3 ppm. The protons of the 3-methylbutyl (isoamyl) group would show distinct signals: a triplet for the -O-CH₂- protons at around 4.0-4.1 ppm, a multiplet for the -CH₂-CH- proton, a multiplet for the -CH(CH₃)₂ proton, and a doublet for the two terminal methyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the ester group would be the most deshielded, appearing at around 173-174 ppm. The carbons of the long alkyl chain would resonate in the range of approximately 14-35 ppm. The carbon attached to the ester oxygen (-O-CH₂) would be found at around 63-64 ppm. The carbons of the 3-methylbutyl group would also have characteristic chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ester Carbonyl (C=O) - ~173.5
-O-CH₂- (isoamyl) ~4.05 (t) ~63.2
-CH₂- (α to C=O) ~2.28 (t) ~34.5
-CH₂- chain ~1.2-1.6 (m) ~22-32
-CH₂-CH(CH₃)₂ (isoamyl) ~1.5 (m) ~37.5
-CH(CH₃)₂ (isoamyl) ~1.7 (m) ~25.2
-CH(CH₃)₂ (isoamyl) ~0.9 (d) ~22.5

| Terminal CH₃ (chain) | ~0.88 (t) | ~14.1 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary slightly depending on the solvent and experimental conditions.

By analyzing the chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, the complete structure of this compound can be unequivocally confirmed.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. In the case of this compound, the FTIR spectrum is characterized by the distinctive absorption bands of its ester functional group.

The most prominent feature in the FTIR spectrum of an aliphatic ester like this compound is the carbonyl (C=O) stretching vibration. This typically appears as a strong, sharp absorption band in the region of 1750-1735 cm⁻¹. The exact wavenumber can be influenced by the molecular structure and the physical state of the sample.

Another key feature is the C-O stretching vibrations of the ester group, which result in two or more bands in the fingerprint region of the spectrum, typically between 1300 cm⁻¹ and 1000 cm⁻¹. The asymmetric C-C-O stretching vibration is generally found around 1210-1160 cm⁻¹, while the symmetric O-C-C stretching vibration appears at a lower wavenumber. The presence of the long alkyl chain (from the tetradecanoic acid part) and the branched alkyl group (from the 3-methylbutanol part) will be represented by C-H stretching and bending vibrations. The aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.

Table 1: Expected Characteristic FTIR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carbonyl (C=O)Stretch1750-1735Strong
Ester (C-O)Asymmetric Stretch1300-1000Strong
Alkyl (C-H)Stretch2960-2850Strong
Methyl (CH₃)Bend~1450 and ~1375Medium
Methylene (CH₂)Bend~1465Medium

Quantitative Methodologies for Complex Biological and Food Matrices

The quantification of this compound in complex matrices such as biological fluids and food products presents significant analytical challenges. These matrices contain a multitude of interfering compounds, including other lipids, proteins, and carbohydrates, which can affect the accuracy and precision of the analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is the most commonly employed technique for the reliable quantification of fatty acid esters.

Development of Standardized Protocols for Accurate Quantification

The development of standardized protocols is crucial for achieving accurate and reproducible quantification of this compound in complex samples. A robust protocol typically involves several key steps:

Sample Preparation: This is a critical step to isolate the analyte from the matrix and minimize interference. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to separate lipids from other components.

Derivatization: While this compound is an ester, sometimes derivatization of other components in the sample is necessary to improve their volatility and chromatographic behavior.

Internal Standard Selection: The use of an appropriate internal standard is essential for accurate quantification. The internal standard should be a compound with similar chemical and physical properties to this compound but not naturally present in the sample. An odd-chain fatty acid ester or an isotopically labeled version of the analyte are often suitable choices.

GC-MS Analysis: A capillary GC column with a suitable stationary phase is used for the separation of the analyte from other components. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific fragment ions of this compound.

Calibration: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations of this compound with a constant concentration of the internal standard. This allows for the determination of the concentration of the analyte in the unknown sample.

Challenges in developing these protocols include potential contamination from laboratory equipment and solvents, as well as the thermal lability of some esters, which requires careful optimization of GC inlet temperatures.

Application in Forensic Chemical Profiling

While there is no extensive body of research specifically identifying this compound as a key marker in forensic investigations, the analysis of volatile organic compounds (VOCs), which includes a wide variety of esters, is a significant and emerging field in forensic science. This is particularly relevant in the chemical profiling of decomposition odor to estimate the post-mortem interval (PMI).

The decomposition of human and animal remains releases a complex mixture of VOCs due to the biochemical breakdown of tissues. chromatographyonline.com This "smell of death" contains various chemical classes, including alcohols, carboxylic acids, sulfur compounds, and esters. The composition of this volatile profile changes over time as decomposition progresses. nih.gov Advanced analytical techniques like comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) are used to separate and identify the numerous compounds present in decomposition odor. nih.gov

Esters are formed during decomposition through the esterification of alcohols and carboxylic acids, both of which are major products of microbial activity on lipids and amino acids. The presence and relative abundance of specific esters in the VOC profile could potentially serve as chemical indicators for different stages of decomposition, thereby aiding in the estimation of the PMI. osf.io Although this compound has not been specifically highlighted as a primary decomposition marker, its presence as a fatty acid ester suggests it could be part of the complex odor profile, especially in later stages of decay.

Another area of forensic science where fatty acid esters are relevant is as biomarkers for alcohol consumption. Fatty acid ethyl esters (FAEEs), for instance, are formed in the body after ethanol (B145695) ingestion and can be detected in blood and other tissues as markers of alcohol use. nih.govnih.gov While this is a different class of esters, it demonstrates the utility of ester profiling in forensic toxicology.

Further research is needed to investigate the specific profile of fatty acid esters, including this compound, throughout the decomposition process to determine their potential as reliable forensic indicators.

Biological and Ecological Significance in Non Human Organisms

Potential Role in Insect Chemical Communication (Pheromone Studies for related compounds)

While 3-Methylbutyl tetradecanoate (B1227901) has not been definitively identified as a primary pheromone in a specific insect species, the chemical class to which it belongs—fatty acid esters—is well-documented for its crucial role in insect communication. Pheromones are chemical signals that trigger innate behavioral responses in members of the same species, influencing actions such as mating, aggregation, and alarm.

Many insect pheromones consist of long-chain fatty acid esters, which are valued for their specificity and persistence in the environment. Research into the chemical ecology of various insect orders, particularly Lepidoptera (moths and butterflies) and Coleoptera (beetles), has revealed numerous instances of esters serving as sex or aggregation pheromones. For example, tetradecenyl acetate (B1210297) is a known sex pheromone component for the corn wireworm, Melanotus communis. The structural similarity of 3-Methylbutyl tetradecanoate to these known signaling molecules suggests its potential to function as a pheromone or a component of a pheromonal blend in some insect species.

The biosynthesis of such compounds in insects often involves the modification of common fatty acids, leading to a diverse array of chemical signals. The specificity of these signals is determined by factors such as the length of the carbon chain, the degree of saturation, and the identity of the alcohol moiety. The 3-methylbutyl (isoamyl) group in this compound is a common feature in the alarm pheromones of honeybees (e.g., isoamyl acetate), indicating that this structural component is recognized and utilized in insect sensory systems. Therefore, it is plausible that this compound could play a role in the chemical communication of an as-yet-unstudied insect species.

Table 1: Examples of Fatty Acid Esters as Insect Pheromones

Pheromone CompoundInsect SpeciesFunction
(Z)-11-Tetradecenyl acetateObliquebanded leafroller (Choristoneura rosaceana)Sex Pheromone
(Z)-9-Tetradecenyl acetateFall armyworm (Spodoptera frugiperda)Sex Pheromone
Methyl (Z)-5-tetradecenoateJapanese beetle (Popillia japonica)Sex Pheromone
Ethyl (E,Z)-2,4-decadienoateCodling moth (Cydia pomonella)Kairomone (attractant)

Metabolomic Functions in Plant Physiological Processes

In the realm of plant biology, fatty acid esters like this compound are integral components of a plant's metabolome, contributing to various physiological functions. While specific research pinpointing the roles of this compound is not abundant, the functions of fatty acids and their derivatives are well-established.

Fatty acids are the fundamental building blocks of plant lipids, which are essential for cell membrane structure, energy storage in the form of oils and fats, and the synthesis of signaling molecules. The esterification of fatty acids, such as tetradecanoic acid (myristic acid), with alcohols can lead to the formation of volatile organic compounds (VOCs). These VOCs can play a role in plant defense, attracting pollinators, or acting as antimicrobial agents. A related compound, butyl tetradecanoate, has been identified as a plant-associated volatile organic compound. nih.gov

The production of such esters can be influenced by environmental stressors. For instance, changes in temperature, light, and nutrient availability can alter a plant's metabolic pathways, leading to shifts in the profile of emitted VOCs. These changes can, in turn, affect the plant's interactions with its environment, including herbivores and pathogens.

Table 2: General Functions of Fatty Acid Derivatives in Plants

Compound ClassGeneral FunctionExamples
Fatty AcylsEnergy storage, membrane structureTriacylglycerols, Phospholipids
Fatty Acid Esters (Volatile)Pollinator attraction, defense, fruit aromaEthyl acetate, Methyl salicylate
OxylipinsSignaling in defense and developmentJasmonic acid, Traumatin
Cutin MonomersFormation of the protective plant cuticleHydroxy fatty acids

Influence on Microbial Interactions and Fermentation Dynamics

Esters are well-known products of microbial metabolism, particularly in fermentation processes where they contribute significantly to the aroma and flavor profiles of fermented foods and beverages. While the direct production of this compound by specific microorganisms is not extensively documented, the formation of other 3-methylbutyl esters, such as 3-methylbutyl octanoate, has been identified in the metabolome of the yeast Saccharomyces cerevisiae. nih.gov

The synthesis of esters by microbes typically involves the enzymatic condensation of an alcohol with an acyl-CoA, a derivative of a fatty acid. The specific esters produced depend on the microbial species, the available substrates, and the fermentation conditions. These compounds can influence the microbial community by acting as signaling molecules or by exhibiting antimicrobial properties. The presence of certain esters can inhibit the growth of competing microorganisms, thereby shaping the dynamics of the microbial ecosystem.

In the context of fermentation, the production of a diverse array of esters is often desirable for creating complex and appealing sensory characteristics. The enzymatic machinery required for ester synthesis is widespread among yeasts and bacteria, suggesting that under appropriate conditions, the production of this compound during fermentation is plausible, particularly in environments rich in myristic acid and isoamyl alcohol precursors.

Ecological Impacts and Environmental Interactions

The ecological impact of this compound is largely dictated by its persistence, bioavailability, and potential for bioaccumulation in the environment. As a fatty acid ester, it is generally expected to be biodegradable. nih.govarcjournals.org Microorganisms in soil and water possess the enzymatic capacity to hydrolyze the ester bond, breaking the molecule down into its constituent alcohol (3-methyl-1-butanol) and fatty acid (tetradecanoic acid). Both of these components can then be further metabolized through common biochemical pathways. nih.gov

Studies on the environmental fate of related compounds, such as isopropyl myristate, indicate that biodegradation is a significant process. nih.gov While volatilization from water surfaces can occur, adsorption to suspended solids and sediment can reduce its rate. nih.gov The potential for bioaccumulation in aquatic organisms is considered high for isopropyl myristate, suggesting that this compound may also have a tendency to accumulate in the fatty tissues of organisms. nih.gov However, this is contingent on the rate of metabolism within the organism.

Given that fatty acids and simple alcohols are ubiquitous in nature, the introduction of this compound into the environment is not expected to pose a significant long-term risk, provided that the receiving environment has a healthy and active microbial community capable of biodegradation.

Industrial and Commercial Applications Non Clinical

Applications in the Flavor and Fragrance Industries

3-Methylbutyl tetradecanoate (B1227901), also known as isoamyl myristate, is a fatty acid ester utilized within the flavor and fragrance industries. Its chemical structure, resulting from the esterification of myristic acid and isoamyl alcohol, gives it properties that are valuable for creating and modifying scents and flavors. While many esters are known for distinct fruity or floral notes, long-chain esters like isoamyl myristate typically contribute to the background complexity and fixation of a fragrance. A related compound, isopropyl myristate, has been shown to enhance the perceived intensity of fragrance compositions, particularly in their later, dry stages. google.com This suggests that myristate esters can act as solvents and fixatives, helping to stabilize more volatile aroma compounds and prolong their release.

Esters are a critical class of volatile organic compounds that largely define the aroma profiles of many fruits and fermented beverages. nih.gov For instance, shorter-chain esters such as isoamyl acetate (B1210297) are famously responsible for the characteristic banana aroma, while ethyl acetate contributes pineapple notes. foodsafety.institute A wide variety of esters have been identified as key aroma contributors in fruits like pears, strawberries, and kiwis. nih.gov

While the presence of numerous esters in natural food products is well-documented, the specific identification of 3-Methylbutyl tetradecanoate as a naturally occurring key aroma compound in common foods and beverages is not extensively reported in scientific literature. The aroma of a food product is typically the result of a complex mixture of many volatile compounds, and the contribution of each depends on its concentration and odor threshold. nih.gov The table below lists examples of other esters and their contribution to the aroma of various fruits.

Table 1: Examples of Flavor Esters in Fruits Press Run to view the interactive table.

Ester CompoundAssociated AromaCommonly Found InReference
Isoamyl acetateBanana, pearBanana foodsafety.institute
Ethyl acetatePineapple, sweetPineapple, Strawberry foodsafety.institute
Methyl butanoateFruity, appleStrawberry, Kiwi nih.gov
Ethyl hexanoateFruity, sweetPear, Strawberry nih.gov
Hexyl acetatePear-likePear nih.gov

Potential as Industrial Surfactants or Emulsifiers (Based on related esters)

Fatty acid esters are a class of non-ionic surfactants widely used in the food, cosmetic, and pharmaceutical industries. uwa.edu.aunih.gov Their utility stems from their amphiphilic nature, possessing both a hydrophobic (water-repelling) fatty acid tail and a more hydrophilic (water-attracting) ester head. This structure allows them to reduce the surface tension at the interface between oil and water, enabling the formation and stabilization of emulsions. nih.gov

This compound, with its long 14-carbon chain from myristic acid and the 5-carbon isoamyl group, has a predominantly hydrophobic character. This structure suggests its potential application as a water-in-oil (W/O) emulsifier or surfactant in various industrial formulations. The effectiveness of a fatty acid ester as a surfactant is dependent on its physicochemical properties, such as its hydrophilic-lipophilic balance (HLB), critical micelle concentration (CMC), and its ability to lower interfacial tension. nih.govresearchgate.net For example, sugar fatty acid esters are noted for their ability to stabilize emulsions in cosmetic and food products. nih.gov Similarly, α-sulfonated fatty acid esters are valued for their tolerance to hard water and good surface activity. researchgate.net Based on the established properties of these related long-chain fatty acid esters, this compound is expected to exhibit similar surface-active properties, making it a candidate for applications requiring emulsification or solubilization.

Table 2: Physicochemical Properties of Related Esters Relevant to Surfactant Activity Press Run to view the interactive table.

Ester TypeKey PropertySignificance for Surfactant/Emulsifier RoleReference
Sugar Fatty Acid EstersAmphiphilic structureAbility to decrease interfacial tension and stabilize emulsions. nih.gov
α-Sulfonated Fatty Acid Esters (SFE)Low Krafft point, hard water toleranceEffective in a wider range of temperatures and water conditions. researchgate.net
Fatty Acid Methyl Ester Ethoxylates (FAMEE)Good biodegradability, low ecotoxicityConsidered ecological and gentle surfactants for cosmetic or pharmaceutical use. frontiersin.org
General Fatty Acid EstersHydrophilic-Lipophilic Balance (HLB)Determines the type of emulsion (W/O or O/W) the surfactant will promote. uwa.edu.au

Biotechnological Production for Commercial Scale-Up

The increasing consumer demand for natural products has driven the development of biotechnological methods for producing flavor esters. signicent.com Enzymatic synthesis is a prominent "green" alternative to traditional chemical synthesis, which often requires harsh conditions and can produce unwanted byproducts. researchgate.net The production of this compound can be achieved via the esterification of myristic acid and isoamyl alcohol, catalyzed by a lipase (B570770) enzyme.

Lipases (E.C. 3.1.1.3) are highly efficient biocatalysts for this reaction, particularly when immobilized on a solid support. ijsr.net Immobilization enhances the enzyme's stability, allows for its reuse over multiple batches, and simplifies the downstream purification of the product. ijoer.com A commonly used and highly effective enzyme for this purpose is the immobilized lipase B from Candida antarctica (often marketed as Novozym 435). nih.govresearchgate.net

For commercial scale-up, the process can be optimized and run in continuous-flow systems, such as packed bed reactors (PBRs). nih.gov In a PBR, the immobilized lipase is packed into a column, and the substrates (myristic acid and isoamyl alcohol, often with the alcohol in excess to act as the solvent) are continuously passed through it. nih.gov This setup allows for high productivity and operational stability, with studies on similar esters showing enzymes remaining active for over 1,000 hours of continuous operation. nih.gov Key parameters optimized for maximum yield include temperature (typically 40-60°C), substrate molar ratio, and the removal of water, which is a byproduct of the esterification reaction and can inhibit the enzyme. nih.govnih.gov Research on the enzymatic synthesis of related esters has demonstrated the feasibility of achieving high conversion rates, often exceeding 90%. nih.govicm.edu.pl

Table 3: Optimized Conditions for Enzymatic Synthesis of Related Esters Press Run to view the interactive table.

Ester ProductEnzyme UsedKey Optimized ParametersAchieved Yield/ConversionReference
Isopropyl MyristateNovozym 435 (Candida antarctica lipase B)60°C; 15:1 alcohol:acid ratio; 4% enzyme load>87% nih.gov
Isoamyl AcetateThermomyces lanuginosus lipase (immobilized)50°C; 3:1 vinyl acetate:alcohol ratio; 360 min95% icm.edu.pl
Ethyl ButyrateRhizomucor miehei lipase (immobilized)Optimized conditions with SDS surfactant92% nih.gov
Octyl FormateNovozym 435 (Candida antarctica lipase B)40°C; 7:1 alcohol:acid ratio; 1,2-dichloroethane (B1671644) solvent96.5% nih.gov

Computational and Theoretical Investigations of 3 Methylbutyl Tetradecanoate

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools to explore the behavior of molecules at an atomic level. For 3-methylbutyl tetradecanoate (B1227901), these studies can elucidate its structural flexibility, interactions with other molecules, and behavior in different environments.

Due to the presence of numerous single bonds, 3-methylbutyl tetradecanoate is a highly flexible molecule. Its long tetradecanoate chain and the branched 3-methylbutyl group can adopt a multitude of conformations. Molecular dynamics (MD) simulations are particularly useful for exploring the conformational landscape of such long-chain esters. These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior.

Table 1: Predicted Torsional Angles and Energy Barriers for Key Rotatable Bonds in this compound (Illustrative) Note: This data is illustrative and based on typical values for long-chain alkyl esters, as specific simulation data for this compound is not readily available in published literature.

Rotatable BondMost Stable Conformation (Dihedral Angle)Energy Barrier (kcal/mol)
O-C (Ester)trans (~180°)~8-12
C-C (Alkyl Chain)anti (~180°)~3-5
C-C (Iso-group)gauche (+/- ~60°)~0.6-1

The interactions of this compound with surrounding molecules, whether they are other ester molecules or solvent molecules, are crucial for understanding its macroscopic properties like solubility and viscosity. MD simulations can also be used to study these intermolecular interactions.

In a non-polar solvent, the primary interactions would be van der Waals forces, leading to aggregation of the long alkyl chains. In a polar solvent, the ester group would be the primary site for dipole-dipole interactions. The behavior of this compound at interfaces, such as an oil-water interface, could also be modeled to understand its potential surfactant properties. The ester group would likely orient towards the polar phase, while the long alkyl chain would remain in the non-polar phase.

The choice of solvent can significantly influence the conformational equilibrium of esters. In polar solvents, conformations that expose the polar ester group might be favored, whereas in non-polar solvents, more compact conformations that maximize intramolecular van der Waals interactions could be more stable.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. This information is key to understanding its reactivity.

For this compound, DFT calculations can be used to determine the distribution of electron density, the energies of the molecular orbitals (HOMO and LUMO), and the partial charges on each atom. The carbonyl carbon of the ester group is expected to have a significant positive partial charge, making it susceptible to nucleophilic attack. The carbonyl oxygen will have a negative partial charge, making it a site for electrophilic attack or hydrogen bonding.

The reactivity of the ester can be further investigated by modeling reaction mechanisms. For example, the hydrolysis of this compound to tetradecanoic acid and 3-methyl-1-butanol can be studied computationally. youtube.comchemistrysteps.com Quantum chemical calculations can determine the energy profile of the reaction, including the structures and energies of transition states and intermediates. This would reveal the activation energy and provide insights into whether the reaction is likely to proceed via an acid-catalyzed or base-catalyzed mechanism. youtube.comchemistrysteps.com

Table 2: Calculated Electronic Properties of this compound (Illustrative) Note: This data is illustrative and based on typical values for similar esters from DFT calculations, as specific calculation data for this compound is not readily available in published literature.

PropertyCalculated Value
HOMO Energy~ -9.5 eV
LUMO Energy~ 2.0 eV
HOMO-LUMO Gap~ 11.5 eV
Partial Charge on Carbonyl Carbon~ +0.6 e
Partial Charge on Carbonyl Oxygen~ -0.5 e

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis in Ecological and Industrial Contexts

SAR and QSAR studies are computational methods used to correlate the chemical structure of a compound with its biological activity or a particular property. These methods are valuable in ecological risk assessment and in designing molecules with specific industrial properties.

In an ecological context, QSAR models can be developed to predict the toxicity of esters like this compound to aquatic organisms. nih.govnih.gov These models often use molecular descriptors such as hydrophobicity (logP), molecular weight, and electronic parameters to predict endpoints like the median lethal concentration (LC50). For a long-chain ester like this compound, its high hydrophobicity would be a key factor in its predicted ecotoxicity.

In an industrial context, QSAR can be used to predict physical properties relevant to its applications, such as boiling point, viscosity, and flash point. By establishing a relationship between the molecular structure and these properties, it becomes possible to design other esters with desired characteristics without the need for extensive experimental synthesis and testing.

Thermodynamic and Kinetic Modeling of Reactions Involving this compound

Thermodynamic and kinetic modeling can be used to understand and optimize reactions involving this compound, such as its synthesis (esterification) or its breakdown (hydrolysis or transesterification).

Thermodynamic modeling, often based on group contribution methods or more advanced models like UNIFAC, can predict the equilibrium constant of a reaction at different temperatures. researchgate.netosti.gov For the esterification of tetradecanoic acid with 3-methyl-1-butanol, thermodynamic modeling would help in determining the maximum possible yield of this compound under specific conditions. researchgate.netosti.gov

Kinetic modeling focuses on the rate of the reaction. mdpi.comresearchgate.net For the synthesis of this compound, a kinetic model would describe how the reaction rate depends on the concentrations of the reactants and the catalyst, as well as the temperature. mdpi.comresearchgate.net Such models are essential for the design and optimization of chemical reactors for the industrial production of the ester. The transesterification of other esters to produce this compound can also be modeled to understand the reaction kinetics. unl.edu

Q & A

Basic: What are the recommended methods for synthesizing 3-methylbutyl tetradecanoate in a laboratory setting?

Answer:
this compound can be synthesized via acid-catalyzed esterification. A typical procedure involves reacting myristic acid (tetradecanoic acid) with 3-methyl-1-butanol (isoamyl alcohol) in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is refluxed under anhydrous conditions, and the ester product is purified via fractional distillation or column chromatography. Purity should be confirmed using gas chromatography (GC) or thin-layer chromatography (TLC) .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR can identify characteristic signals (e.g., ester carbonyl at ~170 ppm, methyl branching in the 3-methylbutyl group).
  • Infrared Spectroscopy (IR): Confirms the ester C=O stretch (~1740 cm1^{-1}) and C-O stretch (~1200 cm1^{-1}).
  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides molecular ion ([M+^+]) and fragmentation patterns for structural validation. Reference retention indices (RI) and MS libraries, as demonstrated in pheromone studies .

Advanced: How can researchers resolve co-eluting compounds when analyzing this compound via GC-MS?

Answer:

  • Retention Index (RI) Calibration: Use a homologous series of n-alkanes to calculate RI and compare with literature values (e.g., Ethyl tetradecanoate RIref = 1798 in pheromone analysis) .
  • Tandem MS (MS/MS): Isolate target ions for fragmentation to distinguish overlapping peaks.
  • Column Optimization: Use polar/non-polar stationary phases (e.g., DB-5ms) to improve separation.

Advanced: How can discrepancies in reported thermodynamic data (e.g., melting points) for this compound be addressed?

Answer:

  • Replicate Experiments: Follow standardized protocols (e.g., NIST guidelines for phase-change measurements) to minimize variability.
  • Purity Verification: Use differential scanning calorimetry (DSC) to assess sample purity, as impurities depress melting points.
  • Statistical Analysis: Apply methods like Grubbs' test to identify outliers in datasets. For example, NIST reports multiple Tfus values (290–292 K) for methyl tetradecanoate due to differing measurement conditions .

Basic: What are the key thermodynamic properties of this compound?

Answer:
While direct data for this compound is limited, analogs like methyl tetradecanoate provide reference values:

  • Boiling Point: ~596 K (at 1 atm) .
  • Enthalpy of Vaporization (ΔvapH): 75–87 kJ/mol (temperature-dependent) .
  • Melting Point: ~290–292 K (varies with purity and measurement method) .

Advanced: What methodologies are used to study the stability of this compound under different storage conditions?

Answer:

  • Accelerated Stability Testing: Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) to simulate long-term storage.
  • GC-FID/MS Monitoring: Quantify degradation products (e.g., free fatty acids) over time. For example, ethyl tetradecanoate stability was assessed in alcohol matrices under varying temperatures .
  • Kinetic Modeling: Calculate degradation rate constants using Arrhenius equations.

Advanced: How can trace concentrations of this compound be quantified in complex biological matrices (e.g., insect pheromone extracts)?

Answer:

  • Internal Standard Method: Spike samples with a deuterated analog (e.g., d5_5-ethyl tetradecanoate) for precise quantification.
  • Solid-Phase Microextraction (SPME): Pre-concentrate volatile esters prior to GC-MS analysis.
  • Calibration Curves: Use linear regression with R2^2 > 0.99 for low-detection-limit workflows, as shown in fruit fly pheromone studies .

Basic: What are the common impurities encountered during the synthesis of this compound?

Answer:

  • Unreacted Starting Materials: Residual myristic acid or 3-methyl-1-butanol.
  • Side Products: Diesters or transesterification byproducts.
  • Purification Methods: Remove impurities via vacuum distillation (e.g., boiling point ~320–330°C for methyl tetradecanoate) or silica gel chromatography .

Advanced: What role does this compound play in insect pheromone systems?

Answer:

  • Extraction Techniques: Dissect insect glands (e.g., rectal pheromone glands in Bactrocera correcta) and extract compounds using hexane or dichloromethane.
  • Behavioral Assays: Test synthetic esters in wind tunnels or field traps to assess attraction.
  • GC-EAD (Electroantennography): Identify bioactive compounds by measuring antennal responses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.